molecular formula C12H25NO5 B1582695 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane CAS No. 33941-15-0

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane

Cat. No.: B1582695
CAS No.: 33941-15-0
M. Wt: 263.33 g/mol
InChI Key: NBXKUSNBCPPKRA-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, also known as 1-Aza-18-crown-6, is a macrocyclic compound with the molecular formula C12H25NO5. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly notable for its ability to selectively bind to certain metal ions, making it useful in a variety of scientific and industrial applications .

Preparation Methods

The synthesis of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane typically involves the reaction of monoaza-18-crown-6 with triethylamine and 4-acetylaminobenzenesulfonyl chloride in dioxane. The mixture is maintained at room temperature for one hour and then filtered to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane is unique among crown ethers due to its nitrogen atom, which provides an additional coordination site for metal ions. Similar compounds include:

This uniqueness makes this compound particularly valuable in applications requiring selective metal ion binding.

Properties

IUPAC Name

1,4,7,10,13-pentaoxa-16-azacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5/c1-3-14-5-7-16-9-11-18-12-10-17-8-6-15-4-2-13-1/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXKUSNBCPPKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187560
Record name 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
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Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow mass; Hygroscopic; [Acros Organics MSDS]
Record name 1-Aza-18-crown-6
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CAS No.

33941-15-0
Record name Aza-18-crown-6
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Record name 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
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Record name 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
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Record name 1,4,7,10,13-pentaoxa-16-azacyclooctadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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